molecular formula C13H11I2NO2 B12632305 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one CAS No. 920490-93-3

1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one

Cat. No.: B12632305
CAS No.: 920490-93-3
M. Wt: 467.04 g/mol
InChI Key: FNMZUVZDWUASTO-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a benzyl group at the N1 position, iodine atoms at C3 and C5, and a methoxy group at C2. This compound belongs to the pyridinone family, a class of heterocyclic molecules with a six-membered ring containing one nitrogen atom and a ketone group. The structural uniqueness of this compound lies in its halogen substitution pattern (diiodo) and the methoxy group, which may influence electronic properties, steric effects, and biological interactions.

Properties

CAS No.

920490-93-3

Molecular Formula

C13H11I2NO2

Molecular Weight

467.04 g/mol

IUPAC Name

1-benzyl-3,5-diiodo-4-methoxypyridin-2-one

InChI

InChI=1S/C13H11I2NO2/c1-18-12-10(14)8-16(13(17)11(12)15)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

FNMZUVZDWUASTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N(C=C1I)CC2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one typically involves the iodination of a pyridinone precursor followed by benzylation and methoxylation. Common reagents used in these steps include iodine, benzyl chloride, and methanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The iodine atoms can be reduced to hydrogen atoms.

    Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated pyridinone, while substitution with an amine may yield an aminated pyridinone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine atoms may facilitate binding to proteins or enzymes, while the methoxy group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key pyridinone derivatives and their structural distinctions from 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one:

Compound Name Core Structure Substituents Key Differences from Target Compound Reference
1-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one Pyridin-2(1H)-one Benzyl (N1), dimethyloxazole (C5) Replaces diiodo and methoxy with dimethyloxazole
4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1H)-one Pyridin-2(1H)-one Benzyloxy (C4), bromine (C3, C5), methyl (N1) Bromine instead of iodine; methyl vs. benzyl at N1
1-Benzyl-5,6-dihydropyridin-2(1H)-one Dihydropyridin-2(1H)-one Benzyl (N1), saturated C5-C6 bond Reduced ring saturation; lacks halogen/methoxy
3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one Pyridin-2(1H)-one Piperidine-carbonyl, dimethoxybenzyl-oxy-methyl Complex side chain; lacks halogens

Key Observations

Halogen Substitution: The target compound’s diiodo groups at C3 and C5 distinguish it from brominated analogs like 4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1H)-one .

Methoxy vs. Benzyloxy: The methoxy group at C4 in the target compound contrasts with the benzyloxy group in 4-(Benzyloxy)-3,5-dibromo-1-methylpyridin-2(1H)-one. Methoxy groups are electron-donating, which could modulate the electron density of the pyridinone ring, whereas benzyloxy substituents introduce bulkier aromatic moieties .

Ring Saturation: 1-Benzyl-5,6-dihydropyridin-2(1H)-one features a partially saturated pyridinone ring, reducing aromaticity and altering conformational flexibility compared to the fully aromatic target compound .

Biological Activity

1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and research findings related to its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10I2N2O\text{C}_{13}\text{H}_{10}\text{I}_2\text{N}_2\text{O}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyridine derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
This compoundEscherichia coli0.8 µg/mL

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms such as the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study:
A study conducted on the effects of this compound on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cancer cell lines were as follows:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)12
A549 (lung cancer)18

This data indicates potential use in cancer treatment strategies.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that promote cancer cell growth.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound could lead to cellular damage and apoptosis in malignant cells.
  • Modulation of Gene Expression : It may affect the expression levels of genes associated with cell survival and proliferation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antioxidant Properties : Research indicates that it possesses antioxidant capabilities, which could contribute to its protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects : Preliminary studies suggest that similar compounds may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuroinflammation.

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